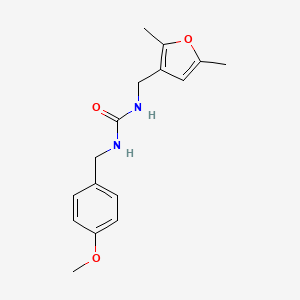
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(4-methoxybenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(4-methoxybenzyl)urea (CAS Number: 1351608-81-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₀N₂O₃
- Molecular Weight : 288.34 g/mol
- Structure : The compound features a dimethylfuran moiety and a methoxybenzyl group linked by a urea functional group.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of urea have shown efficacy against various cancer cell lines:
| Cell Line | IC₅₀ (μg/mL) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 226 | Induction of apoptosis |
| A549 (Lung Cancer) | 242.52 | Cell cycle arrest and apoptosis induction |
The compound's structure allows it to interact with cellular targets involved in proliferation and survival pathways, leading to apoptosis in cancer cells.
Antibacterial Activity
In addition to its antitumor properties, the compound has shown promising antibacterial activity. Preliminary assays indicate that it may inhibit the growth of pathogenic bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| E. coli | 62.5 |
| E. faecalis | 78.12 |
These findings suggest that the compound could serve as a lead in developing new antibacterial agents.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The urea moiety can interact with enzymes crucial for cell survival and proliferation.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis.
- Cell Cycle Disruption : Studies indicate that similar compounds can cause cell cycle arrest, preventing cancer cells from dividing.
Case Studies and Research Findings
A study published in Journal of Medicinal Chemistry evaluated the biological effects of structurally related compounds and highlighted the importance of substituents on the furan ring for enhancing biological activity. The research demonstrated that modifications to the urea linkage significantly affected the potency against cancer cell lines.
Another investigation focused on the antibacterial properties, revealing that derivatives with electron-donating groups exhibited enhanced activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
1-[(2,5-dimethylfuran-3-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-8-14(12(2)21-11)10-18-16(19)17-9-13-4-6-15(20-3)7-5-13/h4-8H,9-10H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMMSORERUNFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













